molecular formula C11H10F6N2O2 B12220587 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B12220587
M. Wt: 316.20 g/mol
InChI Key: FDUSDUSOBFRNRN-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the cyclopropyl group attachment. Common reagents used in these reactions include trifluoromethyl iodide, cyclopropyl bromide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • N,N-Diisopropylethylamine
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and cyclopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F6N2O2

Molecular Weight

316.20 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C11H10F6N2O2/c12-10(13,14)7-3-6(5-1-2-5)19(18-7)8(4-9(20)21)11(15,16)17/h3,5,8H,1-2,4H2,(H,20,21)

InChI Key

FDUSDUSOBFRNRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C(CC(=O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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